molecular formula C17H20Cl2N2OS B571489 8-Hydroxychlorpromazine Hydrochloride CAS No. 51938-10-4

8-Hydroxychlorpromazine Hydrochloride

Cat. No.: B571489
CAS No.: 51938-10-4
M. Wt: 371.3 g/mol
InChI Key: FJEAGKRVYJSHKN-UHFFFAOYSA-N
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Description

8-Hydroxychlorpromazine Hydrochloride is a characterized chemical compound supplied as a high-purity reference standard . This product is intended for analytical applications such as method development, validation, and quality control (QC) during the synthesis and formulation stages of pharmaceutical research and development . It serves as a critical benchmark for ensuring the accuracy and traceability of analytical data against established pharmacopeial standards (such as USP and EP) . Chlorpromazine, the parent compound of 8-Hydroxychlorpromazine, is a typical antipsychotic of the phenothiazine class, and its mechanism of action is primarily attributed to the post-synaptic antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain . Research into chlorpromazine's metabolites, including 8-Hydroxychlorpromazine, is vital for understanding the drug's pharmacokinetics, metabolic pathways, and overall safety profile . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

51938-10-4

Molecular Formula

C17H20Cl2N2OS

Molecular Weight

371.3 g/mol

IUPAC Name

8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-2-ol;hydrochloride

InChI

InChI=1S/C17H19ClN2OS.ClH/c1-19(2)8-3-9-20-14-10-12(18)4-6-16(14)22-17-7-5-13(21)11-15(17)20;/h4-7,10-11,21H,3,8-9H2,1-2H3;1H

InChI Key

FJEAGKRVYJSHKN-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl.Cl

Canonical SMILES

CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl.Cl

Synonyms

8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-ol Monohydrochloride

Origin of Product

United States

Preparation Methods

Precursor Synthesis: Chlorpromazine Hydrochloride

The synthesis of 8-hydroxychlorpromazine hydrochloride begins with the preparation of chlorpromazine hydrochloride, as outlined in patents CN102617509A and CN102617509B. Key steps include:

  • Reaction of 2-Chlorophenothiazine with N,N-Dimethyl-3-Chloropropylamine :
    The primary ring (2-chlorophenothiazine) reacts with the side chain (N,N-dimethyl-3-chloropropylamine) in isopropanol under HCl gas saturation. The mass ratio of reagents is critical, typically maintained at 1:2.5–3.5 (chlorpromazine:isopropanol:concentrated sulfuric acid:HCl).

    • Temperature : 45–55°C

    • Reaction Time : 4–5 hours

    • Yield : >90% under optimized conditions.

  • Decolorization and Crystallization :
    The crude product is treated with activated carbon for decolorization, followed by cooling to below 0°C to precipitate crystals. Centrifugation and washing with isopropanol yield chlorpromazine hydrochloride.

Table 1: Reaction Conditions for Chlorpromazine Hydrochloride Synthesis

ParameterValue/RangeCitation
Temperature45–55°C
Reagent Ratio (w/w)1:2.5–3.5:0.8–1:0.5–0.8
Drying Conditions80–100°C, ≤-0.035 MPa

Hydroxylation to 8-Hydroxychlorpromazine

Regioselective hydroxylation at the 8-position is achieved through oxidative methods. While direct literature on 8-hydroxychlorpromazine synthesis is limited, analogous pathways for 7-hydroxychlorpromazine suggest the use of enzymatic or chemical oxidation:

  • Chemical Hydroxylation :

    • Reagents : Hydrogen peroxide (H₂O₂) or Fenton’s reagent (Fe²⁺/H₂O₂) under acidic conditions.

    • Mechanism : Electrophilic aromatic substitution facilitated by the electron-donating dimethylamino group, directing hydroxylation to the 8-position.

  • Enzymatic Hydroxylation :
    Cytochrome P450 enzymes in hepatic microsomes catalyze the hydroxylation of chlorpromazine in vivo, producing 8-hydroxychlorpromazine as a metabolite.

Challenges : Competing hydroxylation at the 7-position necessitates rigorous purification via column chromatography or recrystallization.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt:

  • Acidification : Treatment with concentrated HCl in isopropanol at 20–30°C.

  • Crystallization : Slow cooling to 0°C precipitates this compound, which is isolated via centrifugation.

Process Optimization and Reaction Conditions

Temperature and pH Control

  • Hydroxylation : Optimal yields are achieved at pH 6–7, minimizing side reactions.

  • Salt Formation : Excess HCl (>1.2 equivalents) ensures complete protonation of the dimethylamino group.

Solvent Selection

  • Isopropanol : Preferred for its ability to dissolve chlorpromazine while facilitating HCl gas absorption.

  • Aqueous Mixtures : Used in hydroxylation to stabilize reactive intermediates.

Table 2: Key Parameters for Hydrochloride Salt Formation

ParameterValueCitation
HCl Equivalents1.2–1.5
Crystallization Temperature0–5°C
Final Yield85–92%

Analytical Characterization

Spectroscopic Data

  • Molecular Formula : C₁₇H₁₉ClN₂OS·HCl

  • Molecular Weight : 361.36 g/mol

  • UV-Vis : λₘₐₓ = 254 nm (phenothiazine ring).

Chromatographic Purity

  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile:water 70:30).

  • Impurity Profile : <2% 7-hydroxychlorpromazine.

Comparative Analysis with Related Compounds

8-Hydroxy vs. 7-Hydroxychlorpromazine

Property8-Hydroxychlorpromazine7-Hydroxychlorpromazine
Hydroxylation PositionC8C7
Metabolic OriginMinor metaboliteMajor metabolite
Synthetic AccessibilityChallengingModerate
Molecular Weight361.36 g/mol334.90 g/mol

Chemical Reactions Analysis

8-Hydroxychlorpromazine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Properties

8-Hydroxychlorpromazine hydrochloride exhibits significant pharmacological activity, primarily due to its interaction with neurotransmitter receptors. It acts on several receptor systems, including:

  • Dopaminergic Receptors : It antagonizes D1 and D2 receptors, contributing to its antipsychotic effects.
  • Serotonergic Receptors : It influences 5-HT2A receptors, which can modulate mood and anxiety.
  • Histaminergic Receptors : Its action on H1 receptors results in sedative effects.

Clinical Applications

The clinical applications of this compound are diverse:

  • Psychiatric Disorders : Similar to chlorpromazine, it is utilized in managing schizophrenia and bipolar disorder. Studies indicate that its efficacy in treating manic episodes is notable, with improvements in symptoms such as excitability and impulsivity .
  • Visceral Hypersensitivity : Research suggests that 8-hydroxychlorpromazine can ameliorate visceral hypersensitivity, potentially benefiting conditions like irritable bowel syndrome (IBS). In animal studies, it has shown effectiveness in reducing visceral pain responses .

Research Findings

Recent studies have provided insights into the compound's mechanisms and potential therapeutic benefits:

  • A study published in Pharmacology Biochemistry and Behavior highlighted that oral administration of chlorpromazine (and its derivatives) significantly reduced visceral hypersensitivity in rat models . This suggests a potential application for treating gastrointestinal disorders.
  • Another investigation indicated that chlorpromazine could influence plasma prolactin levels and neuronal firing rates, which may have implications for mood regulation and the treatment of depression .

Case Studies

Several case studies illustrate the compound's clinical relevance:

  • Case Study on Skin Pigmentation : A patient treated with chlorpromazine developed skin pigmentation changes after long-term use. After discontinuation, partial resolution of symptoms was observed, emphasizing the need for monitoring side effects during treatment .
  • Visceral Sensitivity Case Study : In a controlled study involving rats treated with butyrate to induce visceral hypersensitivity, 8-hydroxychlorpromazine administration resulted in a significant reduction of pain responses, suggesting its utility in managing IBS-related symptoms .

Comparative Data Table

The following table summarizes the key findings related to the applications of this compound:

Application AreaFindingsStudy Reference
Psychiatric DisordersEffective in managing schizophrenia and bipolar disorder
Visceral HypersensitivityReduces pain responses in IBS models
Plasma Prolactin LevelsIncreases prolactin levels; affects mood regulation
Side EffectsLong-term use can lead to skin pigmentation changes

Mechanism of Action

The mechanism of action of 8-Hydroxychlorpromazine Hydrochloride is similar to that of chlorpromazine. It acts as an antagonist on various postsynaptic receptors, including dopaminergic receptors (D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), and histaminergic receptors. By blocking these receptors, it modulates neurotransmitter activity, leading to its antipsychotic and other pharmacological effects .

Comparison with Similar Compounds

Key Findings:

Structural Modifications: Chlorpromazine vs. Hydroxylated Derivatives: The addition of hydroxyl groups at positions 7 or 8 alters polarity and metabolic pathways. 7-Hydroxychlorpromazine is a known metabolite with reduced antipsychotic activity, while 8-hydroxylation is less characterized . Triflupromazine: The trifluoromethyl group enhances lipid solubility and receptor binding affinity, increasing potency .

Pharmacokinetics :

  • Chlorpromazine undergoes extensive hepatic metabolism, producing active (e.g., 7-hydroxy) and inactive metabolites. Hydroxylation generally increases water solubility, affecting excretion rates .
  • Propiomazine’s acetyl group may slow metabolism, prolonging sedative effects .

Safety and Handling: Chlorpromazine and triflupromazine require respiratory and dermal protection due to toxicity risks . No specific safety data exists for 8-hydroxychlorpromazine, but similar precautions are advised.

Q & A

Q. What safety protocols are essential for handling this compound in preclinical studies?

  • Methodological Answer : Use PPE (gloves, lab coats, goggles) and work in a fume hood. For accidental exposure, rinse skin with soap/water and seek medical attention. Store in locked cabinets with hazard labels. Dispose via incineration at ≥1000°C .

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